Di-tert-butylphosphinoferrocene; 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

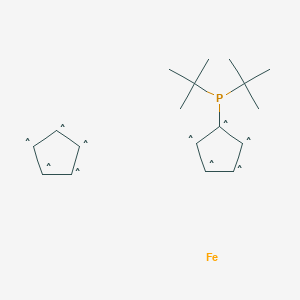

Di-tert-butylphosphinoferrocene, also known as DTBPF, is a chemical compound with the empirical formula C26H44FeP2 . It is a solid substance that is commonly used in various chemical reactions .

Synthesis Analysis

The synthesis of Di-tert-butylphosphinoferrocene involves the use of CuX (X = Cl, Br, I, CN) and 1,1′-bis (di-tert-butylphosphino)ferrocene (dtbpf) in a 2:1 molar ratio in DCM–MeOH (50:50 V/V) at room temperature . The reaction results in the formation of four copper (I) complexes .

Molecular Structure Analysis

The molecular structure of Di-tert-butylphosphinoferrocene is represented by the SMILES string [Fe].CC©©P([C]1[CH][CH][CH][CH]1)C©©C.CC©©P([C]2[CH][CH][CH][CH]2)C©©C . The molecular weight of the compound is 474.42 .

Chemical Reactions Analysis

Di-tert-butylphosphinoferrocene is suitable for various types of chemical reactions, including Cross Couplings, Arylations, Buchwald-Hartwig Cross Coupling Reaction, Indole Forming Reactions, and Suzuki-Miyaura Coupling .

Physical And Chemical Properties Analysis

Di-tert-butylphosphinoferrocene is a solid substance with a melting point of 73-75 °C . It has a functional group of phosphine .

科学研究应用

Cross Couplings

DTBPF is used as a ligand in cross-coupling reactions . These reactions are fundamental in creating carbon-carbon bonds, which are essential in the synthesis of many organic compounds.

Buchwald-Hartwig Cross Coupling

DTBPF is also used in Buchwald-Hartwig Cross Coupling reactions . This reaction is used to form carbon-nitrogen bonds, which are key in the synthesis of many pharmaceuticals and biologically active compounds.

Suzuki-Miyaura Coupling

In Suzuki-Miyaura Coupling reactions, DTBPF acts as a ligand . This reaction is used to form carbon-carbon bonds between two different organic compounds, which is a crucial step in the synthesis of many complex organic molecules.

Arylations

DTBPF is used as a ligand in arylation reactions . Arylation is a process where an aryl group is introduced into a molecule, which is a key step in the synthesis of many organic compounds.

Indole Forming Reactions

DTBPF is used as a ligand in indole forming reactions . Indoles are a class of organic compounds that are widely distributed in the natural world and are important in the pharmaceutical industry.

Ligand for Palladium Catalysis

DTBPF is used as a ligand for palladium catalysis . Palladium-catalyzed reactions are widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

作用机制

Target of Action

Di-tert-butylphosphinoferrocene (DTBPF) is primarily used as a ligand in various metal-catalyzed reactions . Its primary targets are the metal centers of these catalysts, where it binds and influences the reactivity of the metal center .

Mode of Action

DTBPF interacts with its targets by forming a complex with the metal center of the catalyst . This interaction can influence the electronic properties of the metal center, thereby affecting its reactivity . The exact changes resulting from this interaction can vary depending on the specific reaction conditions and the other components of the catalyst system .

Biochemical Pathways

As a ligand in metal-catalyzed reactions, DTBPF can be involved in a variety of biochemical pathways. It is particularly suitable for cross-coupling reactions such as Suzuki-Miyaura Coupling, Indole Forming Reactions, Buchwald-Hartwig cross coupling, and Arylation reactions . The downstream effects of these reactions can vary widely depending on the specific substrates and reaction conditions .

Pharmacokinetics

Like other organometallic compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and reactivity .

Result of Action

The molecular and cellular effects of DTBPF’s action are primarily related to its role in facilitating metal-catalyzed reactions . By influencing the reactivity of the metal center, DTBPF can enable the formation of new chemical bonds, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of DTBPF can be influenced by various environmental factors. For example, the presence of oxygen or moisture can potentially lead to the degradation of DTBPF or reduce its effectiveness as a ligand . Therefore, reactions involving DTBPF are often carried out under inert conditions .

安全和危害

Di-tert-butylphosphinoferrocene is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid inhalation of dusts and to use personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves .

属性

InChI |

InChI=1S/C13H22P.C5H5.Fe/c1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-2-4-5-3-1;/h7-10H,1-6H3;1-5H; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOMYOJYWXJKCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FeP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91654682 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

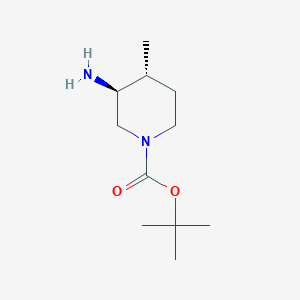

![t-Butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate, 95%](/img/structure/B6355934.png)